3-Hydroxynaphthalen-1(4H)-one
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Overview
Description
3-Hydroxynaphthalen-1(4H)-one: is an organic compound with the molecular formula C₁₀H₈O₂ It is a derivative of naphthalene, characterized by a hydroxyl group (-OH) attached to the third carbon and a ketone group (=O) at the first carbon in the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynaphthalen-1(4H)-one typically involves the following steps:
Naphthalene Hydroxylation: Naphthalene is hydroxylated using reagents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like iron(III) chloride (FeCl₃) to form 3-hydroxynaphthalene.
Oxidation: The hydroxylated naphthalene is then oxidized using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce the ketone group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxynaphthalen-1(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinones.
Reduction: 3-Hydroxy-1-naphthalenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Hydroxynaphthalen-1(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxynaphthalen-1(4H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Signal Transduction Modulation: It can modulate signal transduction pathways, influencing cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Naphthol: Similar structure but lacks the ketone group.
2-Hydroxynaphthalene: Hydroxyl group at a different position.
Naphthoquinone: Contains two ketone groups.
Properties
Molecular Formula |
C10H8O2 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-hydroxy-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,6,12H,5H2 |
InChI Key |
OOWXYCVVEKMPDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC1=O)O |
Origin of Product |
United States |
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